molecular formula C13H11FN2O2S B2921475 N'-[(E)-(2-fluorophenyl)methylidene]benzenesulfonohydrazide CAS No. 355831-71-9

N'-[(E)-(2-fluorophenyl)methylidene]benzenesulfonohydrazide

Cat. No.: B2921475
CAS No.: 355831-71-9
M. Wt: 278.3
InChI Key: CFMMQIQAJHLTTL-XNTDXEJSSA-N
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Description

N'-[(E)-(2-Fluorophenyl)methylidene]benzenesulfonohydrazide is a sulfonohydrazone derivative characterized by a benzenesulfonohydrazide backbone conjugated to a 2-fluorophenyl group via an imine (C=N) linkage. This compound belongs to a broader class of hydrazones, which are widely studied for their diverse biological activities, including antimicrobial, anticancer, and corrosion inhibition properties . The fluorine atom at the ortho position of the phenyl ring introduces unique electronic and steric effects, influencing its chemical reactivity and interaction with biological targets.

Properties

IUPAC Name

N-[(E)-(2-fluorophenyl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O2S/c14-13-9-5-4-6-11(13)10-15-16-19(17,18)12-7-2-1-3-8-12/h1-10,16H/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFMMQIQAJHLTTL-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-fluorophenyl)methylidene]benzenesulfonohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(E)-(2-fluorophenyl)methylidene]benzenesulfonohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-fluorophenyl)methylidene]benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Sulfonohydrazones

Compound Name Substituent(s) Yield (%) Melting Point (°C) Key Spectral Data (¹H NMR/¹³C NMR) Reference
N'-[(E)-(2-Fluorophenyl)methylidene]benzenesulfonohydrazide 2-Fluorophenyl N/A N/A N/A Target
N′-[(4-Nitrophenyl)methylidene]benzenesulfonohydrazide (3a) 4-Nitrophenyl 80 161–163 δ 7.45–7.91 (aryl H), δ 145.90 (C=N)
N′-[(E)-(4-Chlorophenyl)methylidene]benzenesulfonohydrazide (1h/5i) 4-Chlorophenyl 80 161–163 δ 7.45–7.91 (aryl H), δ 145.90 (C=N)
N′-[(E)-(3,4-Dimethoxyphenyl)methylidene]benzenesulfonohydrazide (1f/5j) 3,4-Dimethoxyphenyl 87 150–152 δ 3.76 (OCH₃), δ 147.45 (C=N)
N′-[(E)-(5-Chloro-1H-indol-3-yl)methylidene]benzenesulfonohydrazide (1e) 5-Chloroindole 81 183–184 δ 7.17–11.70 (indole H), δ 144.88 (C=N)

Key Observations :

  • Electron-Withdrawing Groups (NO₂, Cl, F): Enhance thermal stability (higher melting points) and influence NMR shifts due to deshielding effects. For example, the 4-nitro derivative (3a) and 4-chloro analog (1h) share similar C=N shifts (~145 ppm) .
  • Electron-Donating Groups (OCH₃) : Lower melting points (e.g., 150–152°C for 1f) and upfield shifts in ¹³C NMR for methoxy carbons (~55 ppm) .

Key Observations :

  • Anticancer Activity : Chlorine or indole substituents enhance activity. For example, 1e (indole derivative) shows potent activity against breast cancer (IC₅₀ = 8.2 µM) due to improved DNA binding .
  • Corrosion Inhibition: Electron-donating groups (e.g., dimethylamino in MBSH) improve adsorption on metal surfaces via charge transfer, achieving >90% efficiency .
  • Antimycobacterial Activity : Methoxy groups (1f) likely enhance membrane permeability, contributing to tubercular inhibition .

Spectral and Computational Insights

  • HRMS Data : Analogs like 1e and 1h show precise [M+H]+ matches (e.g., 334.04123 for 1e vs. 334.041151 observed) , suggesting high purity in synthesis.
  • DFT Studies : For related compounds, computational models highlight the role of the C=N bond in electron delocalization, which is critical for optical properties and binding interactions .

Biological Activity

N'-[(E)-(2-fluorophenyl)methylidene]benzenesulfonohydrazide is a compound of significant interest in the fields of medicinal chemistry and pharmacology. Its structural features, including a hydrazide functional group and a 2-fluorophenyl moiety, suggest potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound can be described by the following chemical formula:

C13H12FN2O2SC_{13}H_{12}FN_2O_2S

The presence of the fluorine atom is believed to enhance its chemical reactivity and biological activity compared to similar compounds.

The biological mechanism of this compound involves its interaction with specific molecular targets, leading to modulation of critical cellular pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thus affecting processes such as cell proliferation, which is particularly relevant in cancer biology.

Antimicrobial Activity

Research indicates that this compound exhibits substantial antimicrobial properties. It has been investigated against various microbial strains, including:

  • Gram-positive bacteria : Exhibiting bactericidal activity with minimum inhibitory concentrations (MIC) ranging from 15.625 to 62.5 μM against Staphylococcus aureus.
  • Gram-negative bacteria : Displaying moderate activity with MIC values around 62.5 μM against Escherichia coli .

Table 1: Antimicrobial Activity Data

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.625 - 62.5 μM
Escherichia coli62.5 μM
Methicillin-resistant S. aureus781.25 - 1562.5 μg/mL

Anticancer Potential

The anticancer properties of this compound have also been explored in vitro. Studies indicate that the compound can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: In Vitro Evaluation

In a recent study, the compound was tested against human cancer cell lines, showing promising results:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
  • Results : Significant reduction in cell viability at concentrations above 10 μM.

Additional Biological Activities

Apart from antimicrobial and anticancer effects, this compound has demonstrated potential in other areas:

  • Antibiofilm Activity : The compound has shown efficacy in inhibiting biofilm formation by pathogenic bacteria, which is crucial for treating chronic infections .
  • Quorum Sensing Inhibition : It may disrupt communication among bacterial populations, further contributing to its antimicrobial efficacy .

Table 2: Summary of Biological Activities

Activity TypeObserved Effect
AntimicrobialEffective against Gram-positive/negative bacteria
AnticancerInduces apoptosis in cancer cells
AntibiofilmInhibits biofilm formation
Quorum SensingDisrupts bacterial communication

Q & A

Q. Which spectroscopic and crystallographic techniques are essential for structural elucidation?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) resolves the planar hydrazone backbone and fluorophenyl orientation, with key metrics including C–F bond distances (~1.34 Å) and dihedral angles between aromatic rings. Complementary techniques like FT-IR (C=N and S=O stretching), ¹H/¹³C NMR, and ESI-MS validate purity and conformation. For non-crystalline samples, powder XRD and Hirshfeld surface analysis assess packing motifs .

Q. What are the primary research applications of this compound in academia?

  • Methodological Answer : Its sulfonohydrazide core and fluorophenyl group enable applications in:
  • Sensor development : Fabrication onto glassy carbon electrodes (GCEs) with Nafion matrices for heavy metal detection (e.g., Hg²⁺, Pb²⁺) via I–V methods, achieving sensitivities ~949 pA/μM and LODs as low as 10 pM .
  • Coordination chemistry : Acts as a ligand for transition metals (Cd²⁺, Co²⁺) to study antimicrobial activity or supramolecular assemblies .

Advanced Research Questions

Q. How do weak intermolecular interactions (e.g., C–F···π) influence crystal packing, and what challenges arise during refinement?

  • Methodological Answer : Weak C–F···π (3.2–3.5 Å) and N–H···O hydrogen bonds create infinite chains or layered structures. Refinement in SHELXL requires careful handling of disorder, especially for solvent molecules (e.g., DMF). High-resolution data (θ > 50°) and TWIN/BASF commands address twinning. Residual density maps guide anisotropic displacement parameter (ADP) adjustments .

Q. Can DFT calculations predict nonlinear optical (NLO) properties or electronic transitions in this compound?

  • Methodological Answer : Yes. B3LYP/6-311++G(d,p) optimizes geometry, while TD-DFT computes UV-Vis spectra (λmax ~350 nm for π→π* transitions). NLO properties like hyperpolarizability (β) are derived via CAM-B3LYP, revealing charge transfer from sulfonohydrazide to the fluorophenyl group. Experimental validation uses Kurtz-Perry powder tests .

Q. What experimental design considerations are critical for developing electrochemical sensors with this compound?

  • Methodological Answer : Key steps include:
  • Electrode modification : Drop-casting a 5% Nafion composite onto GCEs to enhance adhesion and ion transport.
  • Selectivity testing : Competitive adsorption studies with interfering ions (e.g., Cu²⁺, Zn²⁺) in phosphate buffer (pH 7.0).
  • Reproducibility : Triplicate measurements with RSD <5% confirm sensor stability over 30 days .

Q. How can contradictory crystallographic data (e.g., bond length variations) be resolved?

  • Methodological Answer : Discrepancies in C–N or S–O bond lengths (±0.02 Å) arise from temperature-dependent torsional strain. High-resolution datasets (Rint <5%) and multipole refinement (HARt) improve accuracy. Comparative analysis with analogous structures (e.g., nitro- or methoxy-substituted derivatives) identifies substituent effects .

Q. What strategies optimize reaction yields for large-scale synthesis?

  • Methodological Answer : Microwave-assisted synthesis (60°C, 30 min) increases yields to ~85% by accelerating imine formation. Solvent screening (e.g., THF vs. ethanol) and catalytic acid (e.g., p-TsOH) reduce side products. Process analytical technology (PAT) monitors reaction progress via in situ FT-IR .

Q. How do supramolecular interactions affect solubility and aggregation in solution?

  • Methodological Answer : J-type aggregation in DMSO is observed via UV-Vis (band shift ~20 nm). Dynamic light scattering (DLS) and SEM reveal micelle formation driven by π-stacking. Solubility in polar aprotic solvents correlates with hydrogen-bond acceptor capacity (HBA >15) .

Q. What validation protocols ensure the selectivity of metal-ion sensors based on this compound?

  • Methodological Answer : Cross-reactivity is assessed via:
  • Scatchard plots : Determine binding constants (Ka) for target vs. interfering ions.
  • Density Functional Tight-Binding (DFTB) : Simulates ion-ligand coordination energies.
  • Spiked sample recovery : EPA-standard water samples validate accuracy (recovery 95–105%) .

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